molecular formula C15H22N2O2S B5873917 1-Cyclohexyl-3-(3,4-dimethoxyphenyl)thiourea

1-Cyclohexyl-3-(3,4-dimethoxyphenyl)thiourea

Cat. No.: B5873917
M. Wt: 294.4 g/mol
InChI Key: NQVPVHDWXTVTOG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3,4-dimethoxyphenyl)thiourea is an organic compound belonging to the class of thioureas It is characterized by the presence of a cyclohexyl group and a 3,4-dimethoxyphenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(3,4-dimethoxyphenyl)thiourea can be synthesized through the reaction of cyclohexyl isothiocyanate with 3,4-dimethoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(3,4-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-Cyclohexyl-3-(3,4-dimethoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active thioureas.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3,4-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea
  • 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea
  • 1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea

Comparison: 1-Cyclohexyl-3-(3,4-dimethoxyphenyl)thiourea is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-cyclohexyl-3-(3,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-18-13-9-8-12(10-14(13)19-2)17-15(20)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVPVHDWXTVTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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